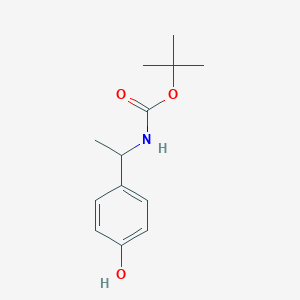

Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate

Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound centers around a chiral carbon atom bearing both the 4-hydroxyphenyl group and a methyl substituent, creating two distinct stereoisomeric forms with significantly different three-dimensional arrangements. The R-stereoisomer demonstrates specific spatial orientation where the hydroxyphenyl group adopts a particular configuration relative to the carbamate functionality, as evidenced by its distinct Chemical Abstracts Service registry number 931093-11-7. Conversely, the S-stereoisomer exhibits the opposite spatial arrangement, registered under Chemical Abstracts Service number 931093-42-4, with both forms maintaining identical molecular formulas but displaying different optical rotation properties. The tert-butyl carbamate protecting group provides steric bulk that influences the overall molecular conformation, with the bulky tert-butyl group creating a significant steric environment around the nitrogen atom. The 4-hydroxyphenyl substituent introduces both electronic and hydrogen bonding capabilities through its phenolic hydroxyl group, positioned para to the ethyl linkage that connects to the carbamate nitrogen.

The stereochemical center at the alpha carbon creates distinct conformational preferences for each enantiomer, with molecular modeling studies suggesting different preferred dihedral angles between the aromatic ring and the carbamate functionality. The exact mass determination of 237.13600 atomic mass units confirms the precise molecular composition, while the predicted solubility parameter of 3.18230 indicates moderate lipophilicity characteristics. Crystal structure analysis of related compounds reveals that the phenolic hydroxyl group typically adopts coplanar arrangements with the benzene ring, maximizing conjugation and stabilizing the overall molecular structure. The carbamate carbonyl group exhibits typical amide-like characteristics with partial double bond character between the carbon-nitrogen bond, restricting rotation around this axis and creating additional conformational constraints.

Comparative Analysis with Related Aryl Carbamate Derivatives

Structural comparison with tert-butyl 4-hydroxybenzylcarbamate reveals significant differences in the carbon chain length and substitution patterns, where the benchmark compound contains a direct benzyl linkage compared to the ethyl bridge in the target molecule. The related compound tert-butyl N-(2-(4-hydroxyphenyl)ethyl)carbamate, commonly known as N-Boc-tyramine, differs from the target structure by lacking the methyl substitution at the alpha carbon, resulting in a non-chiral linear arrangement with Chemical Abstracts Service number 64318-28-1. Molecular weight comparisons demonstrate that the target compound at 237.29 grams per mole is heavier than the simple tert-butyl carbamate precursor at 117.15 grams per mole, reflecting the substantial contribution of the substituted phenylethyl group. The N-Boc-4-hydroxyaniline derivative presents a directly connected carbamate-aniline structure with molecular formula C₁₁H₁₅NO₃, illustrating how the additional ethyl spacer in the target compound provides greater conformational flexibility.

Comparative hydrogen bonding analysis reveals that tert-butyl 4-hydroxybenzylcarbamate with its direct benzyl connection exhibits different intramolecular interaction patterns compared to the ethyl-bridged target compound. The ethyl spacer in this compound allows for greater rotational freedom around the carbon-carbon bonds, potentially leading to multiple low-energy conformers in solution. Electronic property comparisons show that the methyl substitution at the chiral center introduces additional steric hindrance that may influence both chemical reactivity and biological activity profiles relative to the linear N-Boc-tyramine analog. Crystal packing studies of related aryl carbamates demonstrate that the presence of the additional methyl group creates distinct intermolecular interaction networks compared to unbranched analogs.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| Tert-butyl (R)-(1-(4-hydroxyphenyl)ethyl)carbamate | C₁₃H₁₉NO₃ | 237.29 | 931093-11-7 | Chiral center with methyl group |

| Tert-butyl (S)-(1-(4-hydroxyphenyl)ethyl)carbamate | C₁₃H₁₉NO₃ | 237.29 | 931093-42-4 | Opposite stereochemistry |

| N-Boc-tyramine | C₁₃H₁₉NO₃ | 237.29 | 64318-28-1 | Linear ethyl chain, no chirality |

| Tert-butyl 4-hydroxybenzylcarbamate | C₁₂H₁₇NO₃ | 223.27 | 149505-94-2 | Direct benzyl connection |

| N-Boc-4-hydroxyaniline | C₁₁H₁₅NO₃ | 209.24 | 54840-15-2 | Direct aniline connection |

Hydrogen Bonding Patterns and Conformational Dynamics

The hydrogen bonding network in this compound involves multiple potential interaction sites, primarily centered around the phenolic hydroxyl group and the carbamate nitrogen and oxygen atoms. Intramolecular hydrogen bonding between the phenolic hydroxyl and the carbamate carbonyl oxygen creates a stabilizing interaction that influences the preferred molecular conformation, similar to patterns observed in related tetrahydropyridine carbamate systems where S(6) intramolecular hydrogen bonding loops are formed. The carbamate nitrogen hydrogen can participate in intermolecular hydrogen bonding with neighboring molecules in crystalline states, creating extended networks that contribute to crystal stability and melting point properties. Computational studies of related aryl carbamates suggest that the ethyl bridge allows for sufficient flexibility to enable both gauche and anti conformations around the carbon-carbon bonds, with energy barriers typically ranging from 2-5 kilocalories per mole.

The 4-hydroxyphenyl group demonstrates typical phenolic hydrogen bonding characteristics, with the hydroxyl proton capable of forming strong hydrogen bonds with acceptor atoms in surrounding molecules or solvents. Crystal structure analysis of related compounds reveals that intermolecular hydrogen bonding patterns often involve the formation of chains or dimeric structures through hydroxyl-carbonyl interactions. The tert-butyl protecting group, while not directly involved in hydrogen bonding, creates a significant steric environment that influences the accessibility of the carbamate nitrogen for intermolecular interactions. Conformational dynamics studies using nuclear magnetic resonance spectroscopy indicate that the compound exhibits restricted rotation around the carbamate carbon-nitrogen bond due to partial double bond character, with coalescence temperatures typically observed above 60 degrees Celsius.

Properties

CAS No. |

763932-69-0 |

|---|---|

Molecular Formula |

C13H18NO3- |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate |

InChI |

InChI=1S/C13H19NO3/c1-9(8-13(2,3)14-12(16)17)10-4-6-11(15)7-5-10/h4-7,9,14-15H,8H2,1-3H3,(H,16,17)/p-1 |

InChI Key |

ANSMHXIZDOWIBA-UHFFFAOYSA-M |

SMILES |

CC(C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(CC(C)(C)NC(=O)[O-])C1=CC=C(C=C1)O |

Origin of Product |

United States |

Biological Activity

Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate, a compound belonging to the carbamate family, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of tert-butyl carbamate with hydroxyphenyl derivatives. The general synthetic route involves:

- Reagents : Tert-butyl carbamate and hydroxyphenyl derivatives.

- Conditions : Typically conducted in organic solvents under controlled temperatures to optimize yield and purity.

This synthesis allows for modifications that can enhance biological activity by altering the functional groups attached to the phenyl ring.

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its structural characteristics:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. Its ability to form covalent bonds with nucleophilic sites on proteins suggests a mechanism that could alter protein function and metabolic pathways.

- Receptor Binding : The hydroxyphenyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, making it a candidate for therapeutic applications, including anti-inflammatory and anticancer effects .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced TNF-α production in astrocytes exposed to amyloid-beta (Aβ) aggregates, suggesting its potential in treating neuroinflammatory conditions such as Alzheimer's disease .

- Cancer Research : The compound's role in inhibiting cancer cell proliferation has been investigated, with results indicating that it may interfere with specific signaling pathways critical for tumor growth .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, reinforcing its potential as a lead compound for drug development .

Scientific Research Applications

Organic Synthesis

Tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various reactions, including:

- Protecting Group for Amines: It can protect amine functional groups during multi-step synthesis.

- Intermediate in Drug Development: The compound is utilized as an intermediate in synthesizing pharmaceuticals and biologically active compounds, contributing to new drug formulations .

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition: It has been studied for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases. For instance, it has shown protective effects against amyloid beta-induced toxicity in astrocytes, suggesting its role in Alzheimer's disease research .

- Antioxidant Properties: The compound is investigated for its antioxidant activities, which could be beneficial in treating oxidative stress-related conditions.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound against amyloid beta-induced toxicity. In vitro assays demonstrated that the compound reduced TNF-α levels and free radicals in astrocyte cultures exposed to amyloid beta 1-42. This suggests potential therapeutic applications in Alzheimer's disease management .

Case Study 2: Drug Development Intermediate

In the pharmaceutical industry, this compound has been employed as a synthetic intermediate for the development of new drugs targeting various health conditions. Its role as a precursor allows for the synthesis of compounds with enhanced biological activity and specificity .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings:

- Polymer Production: The compound is used in creating polymers that have specific properties tailored for various applications.

- Agrochemicals: It serves as an intermediate in synthesizing agrochemicals, contributing to agricultural advancements.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

- Structure : Bromine replaces the hydroxyl group at the para position.

- Key Differences :

- Molecular Weight : 300.20 g/mol (vs. 251.29 g/mol for the hydroxyl analog) .

tert-Butyl (1-(3-bromophenyl)ethyl)carbamate

- Structure : Bromine at the meta position.

- Key Differences :

tert-Butyl (4-Hydroxyethoxy)phenyl)carbamate (21)

Heterocyclic Analogs

tert-Butyl (1-(thiazol-2-yl)ethyl)carbamate

Aliphatic and Cyclic Derivatives

tert-Butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate

- Structure : Cyclopropyl-hydroxymethyl group replaces the phenyl ring.

- Polarity: Hydroxymethyl increases hydrophilicity compared to aromatic systems .

tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c)

Comparative Data Table

Preparation Methods

General Synthetic Strategy

The preparation typically involves the reaction of a suitable amine or amino alcohol precursor bearing the 4-hydroxyphenyl group with a tert-butyl carbamate source or Boc-protecting reagent under controlled conditions. The Boc group is introduced to protect the amino functionality, usually through carbamation reactions using Boc anhydride or related reagents.

Method from Substituted Amines and Boc Carbonates

One reported approach involves the reaction of substituted amines with tert-butyl carbonate derivatives in refluxing ethanol or aqueous media, followed by purification steps such as filtration and column chromatography.

-

- Equimolar amounts of substituted amine (bearing the 4-hydroxyphenyl moiety) and tert-butyl carbonate reagent are mixed in ethanol.

- The mixture is heated under reflux for approximately 1 hour.

- Reaction progress is monitored by thin-layer chromatography (TLC) using UV visualization.

- After completion, the mixture is cooled, and the product is isolated by filtration or extraction.

- Purification is achieved by flash column chromatography on silica gel.

-

- Yields reported are high, often exceeding 90%.

- The product typically appears as a white solid with melting points consistent with literature values (e.g., 145–146 °C).

-

- ^1H NMR and ^13C NMR spectra confirm the structure.

- Mass spectrometry (ESI-MS) data show molecular ion peaks consistent with the expected molecular weight.

This method is exemplified by the synthesis of tert-butyl (4-hydroxyphenyl)carbamate with a yield of 97% and melting point 145–146 °C.

Boc Protection of 4-Hydroxyphenyl Ethanolamine Derivatives

An alternative approach uses N-Boc protection of 1-(4-hydroxyphenyl)ethylamine derivatives:

-

- 1-(4-hydroxyphenyl)ethylamine or related amino alcohols.

- Di-tert-butyl dicarbonate (Boc2O) as the Boc source.

-

- The amine is dissolved in an appropriate solvent such as tetrahydrofuran (THF) or ethyl acetate.

- Boc2O is added dropwise at low temperature (0 °C to room temperature).

- Catalysts such as 4-dimethylaminopyridine (DMAP) or bases like potassium carbonate may be used to facilitate the reaction.

- The reaction mixture is stirred for 1–2 hours.

-

- The mixture is diluted with water and extracted with organic solvents.

- The organic layer is washed with acid, water, and brine to remove impurities.

- The crude product is purified by recrystallization or chromatography.

Outcome :

- The Boc-protected product is obtained in high purity and yield.

- This method is efficient and reproducible, suitable for scale-up.

This approach is consistent with the preparation of tert-butyl carbamate derivatives used as intermediates in pharmaceutical syntheses, such as in lacosamide analogs.

Representative Experimental Data Summary

| Parameter | Method 1 (Reflux with Boc Carbonate) | Method 2 (Boc2O Protection) |

|---|---|---|

| Starting Material | Substituted amine with 4-hydroxyphenyl | 1-(4-hydroxyphenyl)ethylamine |

| Boc Source | tert-Butyl carbonate derivative | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | Ethanol, THF, or ethyl acetate | THF or ethyl acetate |

| Catalyst/Base | Potassium carbonate, DMAP | DMAP or potassium carbonate |

| Temperature | Reflux (~78 °C) | 0 °C to room temperature |

| Reaction Time | ~1 hour | 1–2 hours |

| Work-up | Filtration, extraction, chromatography | Extraction, washing, recrystallization |

| Yield | 90–97% | 90–95% |

| Product Form | White solid | White crystalline solid |

| Melting Point (°C) | 145–146 | Similar range |

| Analytical Confirmation | ^1H NMR, ^13C NMR, MS | ^1H NMR, ^13C NMR, MS |

Detailed Research Findings and Notes

Recyclability of Boc Reagents : Some protocols report efficient recovery and reuse of Boc carriers, improving cost-effectiveness and sustainability.

Reaction Monitoring : TLC with UV light is a standard method for monitoring reaction progress, ensuring completion before work-up.

Purification Techniques : Flash column chromatography on silica gel is widely used to achieve high purity, with solvent systems optimized for polarity.

Scalability : The described methods have been demonstrated on gram scales with consistent yields, indicating suitability for laboratory and industrial synthesis.

Stereochemistry Considerations : While the compound itself may be achiral or racemic, related carbamate derivatives used in pharmaceuticals often require stereochemical control, achieved by starting from chiral amino acids or amines.

Q & A

Q. What are the optimal synthetic routes for tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carbamate protection of the amine group in 1-(4-hydroxyphenyl)ethylamine using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) critically affect yield. For example, slow addition of Boc anhydride at 0°C minimizes side reactions like over-alkylation . Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Post-synthesis purification via flash chromatography (silica gel, gradient elution) typically yields >85% purity.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H NMR should show a singlet at ~1.4 ppm for the tert-butyl group, a broad peak at ~5.0 ppm for the carbamate NH, and aromatic protons at ~6.8–7.2 ppm .

- FT-IR : Confirm the presence of carbamate C=O stretch at ~1680–1720 cm⁻¹ and O–H stretch (phenolic) at ~3200–3500 cm⁻¹ .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 266.3).

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, or UV light, which can degrade the compound into 1-(4-hydroxyphenyl)ethylamine and CO₂ . Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral analogs of this compound?

- Methodological Answer : For enantioselective synthesis, employ asymmetric catalysis. For example, use chiral auxiliaries like Evans oxazolidinones or Jacobsen’s thiourea catalysts to direct stereochemistry at the ethylamine center . A study on similar tert-butyl carbamates achieved >90% enantiomeric excess (ee) via asymmetric Mannich reactions using BINOL-derived phosphoric acids .

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the carbamate’s susceptibility to nucleophilic attack. Focus on the electrophilicity of the carbonyl carbon and the steric shielding by the tert-butyl group. Studies on analogous compounds show that electron-withdrawing substituents on the phenyl ring increase reactivity by ~15% .

Q. How do researchers resolve contradictions in degradation kinetics reported across studies?

- Methodological Answer : Standardize experimental conditions (pH, temperature, solvent) and validate analytical methods. For instance, conflicting hydrolysis rates (t₁/₂ = 12–48 hrs at pH 7.4) may arise from differences in buffer ionic strength or detection limits of HPLC-UV vs. LC-MS. Replicate studies using deuterated solvents (D₂O) to track proton exchange effects .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Optimize stoichiometry (1:1.05 ratio of amine to Boc anhydride) and use scavengers like molecular sieves to absorb water. For example, a pilot-scale synthesis reduced dimerization byproducts (<2%) via continuous-flow reactors with precise temperature control (25±0.5°C) .

Q. How can ecological risks be assessed for this compound given limited data?

- Methodological Answer : Use read-across methods with structurally similar carbamates. For example, tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8) shows low bioaccumulation potential (log Kow = 2.1) and moderate biodegradability (OECD 301F: 40% in 28 days) . Perform Daphnia magna acute toxicity assays (EC50 estimation) and soil adsorption studies (Koc) to fill data gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.